p-Cl-Amlodipine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

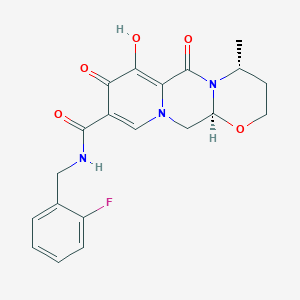

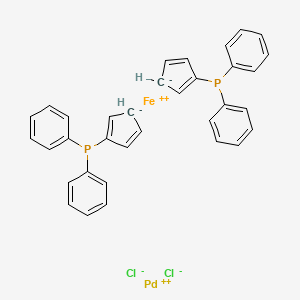

P-Cl-Amlodipine, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₅ClN₂O₅ and its molecular weight is 408.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

p-Cl-Amlodipine, also known as Amlodipine, is a calcium channel blocker used to treat hypertension and angina . It primarily targets the L-type calcium channels located in the vascular smooth muscle and cardiac muscle cells .

Mode of Action

Amlodipine inhibits the movement of calcium ions into these cells, which results in the relaxation of the coronary vascular smooth muscle and coronary vasodilation . This leads to a reduction in peripheral vascular resistance, causing a decrease in blood pressure .

Biochemical Pathways

The inhibition of calcium ion influx by Amlodipine affects the contraction of cardiac muscle and vascular smooth muscle cells . This action disrupts the calcium-dependent signaling pathways, leading to vasodilation and a decrease in blood pressure .

Pharmacokinetics

Following oral administration, Amlodipine has a bioavailability of 60 to 65%, and plasma concentrations rise gradually to peak 6 to 8 hours after administration . It is extensively metabolized in the liver, with a terminal elimination half-life of 40 to 50 hours . The volume of distribution is large (21 L/kg), and there is a high degree of protein binding (98%) .

Result of Action

The molecular and cellular effects of Amlodipine’s action include the relaxation of the arterial smooth muscle, leading to vasodilation and a reduction in blood pressure . It readily penetrates the plasma membrane and accumulates in the intracellular vesicles .

Action Environment

While specific studies on the influence of environmental factors on the action of this compound are limited, it is known that factors such as diet can influence the efficacy of antihypertensive medications . Additionally, formulation parameters and physiological environment can affect Amlodipine release kinetics when encapsulated in biodegradable polymers .

未来方向

The management of acute ischemic stroke has undergone a paradigm shift in the past decade, largely led by endovascular thrombectomy, with contributions through improvements in thrombectomy devices, medical management, and stroke workflows . Amlodipine, with its unique properties, may provide enhanced cardiovascular protections compared with other antihypertensive agents .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of p-Cl-Amlodipine involves the substitution of a chlorine atom at the para position of amlodipine.", "Starting Materials": [ "Amlodipine besylate", "Sodium hydroxide", "4-chlorobenzaldehyde", "Acetic anhydride", "Acetone", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Amlodipine besylate is dissolved in water and treated with sodium hydroxide to liberate amlodipine.", "4-chlorobenzaldehyde is reacted with amlodipine in the presence of acetic anhydride to form p-Cl-Amlodipine intermediate.", "The intermediate is then purified by recrystallization using acetone as a solvent.", "The purified intermediate is dissolved in ethyl acetate and treated with hydrochloric acid to form p-Cl-Amlodipine hydrochloride salt.", "The salt is then isolated by filtration and washed with water and sodium chloride solution." ] } | |

CAS 编号 |

90445-02-6 |

分子式 |

C₂₀H₂₅ClN₂O₅ |

分子量 |

408.88 |

同义词 |

3-Ethyl 5-methyl Ester 2-[(2-Aminoethoxy)methyl]-4-(4-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。